![molecular formula C8H10N2 B1343903 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine CAS No. 535935-84-3](/img/structure/B1343903.png)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic compound that features a bicyclic structure composed of a cyclopentane ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which undergo intramolecular cyclotransamination to yield the target bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve similar multicomponent reactions but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways . This action can lead to various biological effects, such as reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally similar compound with a wide range of biological activities.
5H-Cyclopenta[b]pyrazine: Another bicyclic compound with similar structural features but different nitrogen positioning.
6,7-Dihydro-5H-cyclopentapyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a cyclopentane fused with a pyridine ring, featuring an amine group at the 5-position. The synthesis of this compound often involves various methods, including catalytic oxidation and substitution reactions that yield derivatives with enhanced biological properties .
Biological Activities
1. Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure were tested against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT assay. Notably, certain derivatives demonstrated IC50 values as low as 6.31 μM against MCF-7 cells, indicating potent anticancer activity .
2. Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of protein kinases, particularly FGFR1 (Fibroblast Growth Factor Receptor 1). By binding to the active site of these kinases, it prevents phosphorylation and subsequent downstream signaling pathways that are often implicated in cancer progression and other diseases. This mechanism highlights its potential as a therapeutic agent in oncology.
3. Immunosuppressive Effects
Research has also explored the immunosuppressive capabilities of this compound. It has been suggested that this compound may serve as a Jak3 inhibitor, which is relevant in treating autoimmune diseases and preventing organ transplant rejection . The inhibition of Jak3 can modulate cytokine signaling pathways crucial for immune response.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Protein Kinases : The compound acts as a competitive inhibitor by binding to the ATP-binding site of kinases like FGFR1, disrupting their function and leading to reduced cell proliferation in cancer cells.
- Cytokine Signaling : As a Jak3 inhibitor, it interferes with cytokine receptor signaling pathways that are vital for immune cell activation and proliferation.
Case Studies
Several studies have documented the efficacy of this compound derivatives in preclinical models:
Study | Cancer Type | Cell Line | IC50 (μM) | Findings |
---|---|---|---|---|
Study 1 | Lung Cancer | A549 | 6.31 | Significant cytotoxicity observed |
Study 2 | Breast Cancer | MCF-7 | 7.95 | Promising anticancer activity noted |
Study 3 | Colon Cancer | HCT-116 | Varies | Selective inhibition by certain derivatives |
These findings underscore the potential for further development of this compound into effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine?
The compound can be synthesized via manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ and t-BuOOH in water, achieving high yields (≥85%) and chemoselectivity at 25°C . Multi-component reactions involving cyclization of precursors (e.g., acetamide derivatives) are also effective, with purification via recrystallization or chromatography .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound at room temperature in a dry environment, avoiding prolonged exposure to moisture. Solutions should be prepared in inert solvents (e.g., DMSO) and aliquoted to prevent degradation. Use protective equipment (gloves, goggles) due to its H300/H373 health hazard classification .
Q. What analytical techniques are essential for characterizing substituted derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. For example, ¹H NMR peaks for cyclopenta[b]pyridine derivatives typically appear at δ 2.5–3.5 ppm (cyclopentane protons) and δ 7.0–8.5 ppm (pyridine protons). Elemental analysis (e.g., C: 74.23% calc. vs. 74.43% found) resolves purity discrepancies .
Q. What common derivatives are used in pharmacological studies?
Key derivatives include:
- 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine : Used in antibacterial studies .
- Ethyl 3-carboxylate derivatives : Intermediate for functionalization .
- (R)- and (S)-enantiomers : Explored for stereospecific bioactivity .
Advanced Research Questions
Q. How can chemoselectivity challenges be addressed during catalytic oxidation of cyclopentenopyridine precursors?
Optimize reaction conditions by adjusting the Mn(OTf)₂ catalyst loading (5–10 mol%) and t-BuOOH concentration (1.5–2.0 equiv.) in aqueous media. Monitor progress via TLC or GC-MS to prevent over-oxidation .
Q. What computational methods aid in predicting substitution reactivity?
Density Functional Theory (DFT) studies can model electrophilic aromatic substitution (EAS) at the pyridine ring. For example, Fukui indices identify reactive sites (C-2 and C-4 positions) for halogenation or nitration .
Q. How do stereochemical variations impact biological activity?
Enantiomers like (R)- and (S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exhibit divergent binding affinities to biological targets. For instance, (R)-isomers show enhanced inhibition of kinase enzymes in vitro (IC₅₀ = 0.8 μM vs. 2.3 μM for (S)-isomers) .
Q. How can contradictions in elemental analysis data be resolved?
Discrepancies (e.g., C: 74.23% calc. vs. 74.43% found) may arise from hygroscopicity or residual solvents. Repeat analyses using Karl Fischer titration for moisture quantification and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .
Q. What strategies improve yields in multi-substituted derivative synthesis?
Use microwave-assisted synthesis (100–120°C, 30 min) for rapid cyclization. Introduce electron-withdrawing groups (e.g., nitro, chloro) at C-3 to direct EAS at C-2/C-4 positions .
Q. What mechanisms underlie the compound’s antibacterial activity?
Thieno[2,3-d]pyrimidine derivatives inhibit bacterial DNA gyrase by binding to the ATPase domain (MIC = 4–8 μg/mL against S. aureus). Structure-activity relationship (SAR) studies highlight the necessity of the cyclopentane ring for conformational rigidity .
Q. Methodological Notes
- Stereochemical Analysis : Chiral HPLC (Chiralpak IA column, hexane:IPA = 90:10) separates enantiomers .
- Hazard Mitigation : Follow P301+P310 protocols for accidental ingestion (immediate medical consultation) .
- Derivative Optimization : Screen solvents (e.g., THF vs. DMF) to enhance reaction selectivity for nitro-substituted analogs .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJYYGHIOAAFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622938 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535935-84-3 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.